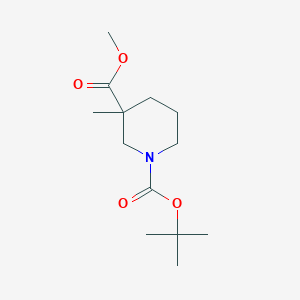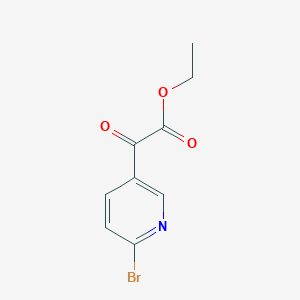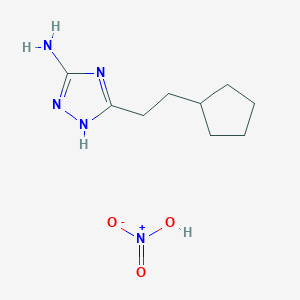
5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate
Vue d'ensemble
Description
The compound “5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted at the 5-position with a 2-cyclopentylethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring and the 2-cyclopentylethyl substituent . The cyclopentyl group is a five-membered ring, which could introduce some strain into the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the 2-cyclopentylethyl group . The triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-triazole ring could potentially influence its polarity, solubility, and stability .Applications De Recherche Scientifique
Energetic Material Synthesis
5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate and its derivatives are extensively used in the synthesis of energetic materials. For instance, the synthesis of various energetic salts has been explored, focusing on their high heat of detonation and stability. These energetic salts have been compared with RDX, a known explosive, for their detonation performances and heat of detonation data, demonstrating their potential as high-performance energetic materials (Cao et al., 2020).
Coordination Chemistry
The compound plays a significant role in coordination chemistry, particularly in forming complexes with transition metals. Research has shown that these complexes exhibit unique structural and bonding properties. For example, bis bidentate complexes with divalent ions like Co and Ni have been crystallized, revealing insights into the coordination geometries and bonding characteristics of such complexes (Menzies & Squattrito, 2001).
Synthesis of Nitrogen-Rich Compounds
5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate derivatives are pivotal in synthesizing nitrogen-rich compounds. These compounds are crucial for applications requiring high energy and stability, such as gas generators and explosives. The synthesis process often involves exploring the effects of different substituents on the physicochemical properties of the resulting compounds (Srinivas, Ghule, & Muralidharan, 2014).
Photophysical Properties
Recent studies have focused on the photophysical properties of fully substituted 1H-1,2,4-triazol-3-amines, including those derived from 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate. These studies are relevant in the fields of organic and medicinal chemistry, as well as in the development of optical materials (Guo et al., 2021).
Antimicrobial Applications
Compounds derived from 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate have been evaluated for their antimicrobial properties. These compounds have shown inhibitory effects against various pathogenic bacteria and fungi, indicating potential as antimicrobial agents (Beyzaei, Khosravi, Aryan, & Ghasemi, 2019).
Orientations Futures
Propriétés
IUPAC Name |
5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.HNO3/c10-9-11-8(12-13-9)6-5-7-3-1-2-4-7;2-1(3)4/h7H,1-6H2,(H3,10,11,12,13);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJMYJGORWCOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NN2)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




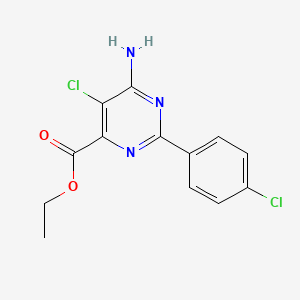


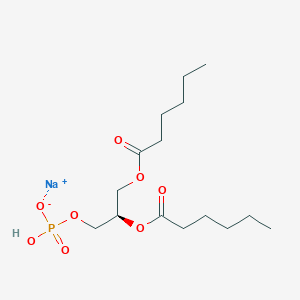
![Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394216.png)
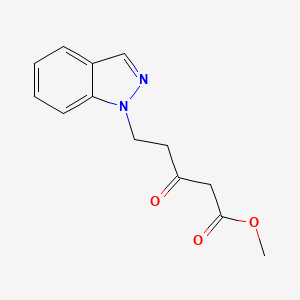
![1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1394220.png)
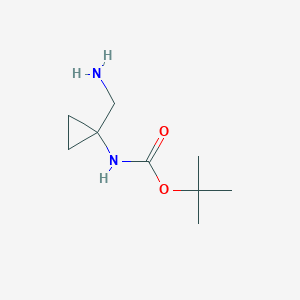
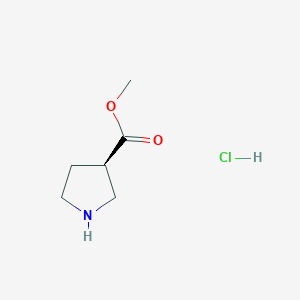
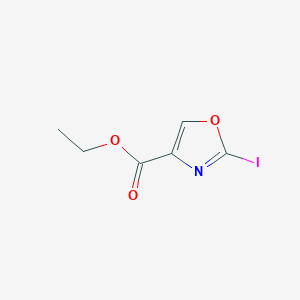
![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B1394226.png)
